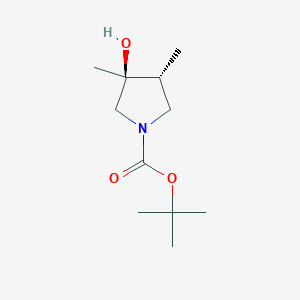

Cis-tert-butyl 3-hydroxy-3,4-dimethylpyrrolidine-1-carboxylate

Description

This compound belongs to the pyrrolidine carboxylate class, characterized by a five-membered nitrogen-containing ring (pyrrolidine) with hydroxyl and dimethyl substituents at positions 3 and 4, respectively. The tert-butyl ester group at position 1 enhances steric bulk and influences solubility and reactivity. Such compounds are often intermediates in pharmaceutical synthesis or studied for biological activity .

Properties

Molecular Formula |

C11H21NO3 |

|---|---|

Molecular Weight |

215.29 g/mol |

IUPAC Name |

tert-butyl (3S,4R)-3-hydroxy-3,4-dimethylpyrrolidine-1-carboxylate |

InChI |

InChI=1S/C11H21NO3/c1-8-6-12(7-11(8,5)14)9(13)15-10(2,3)4/h8,14H,6-7H2,1-5H3/t8-,11-/m1/s1 |

InChI Key |

YSHFQGLESIRPQQ-LDYMZIIASA-N |

Isomeric SMILES |

C[C@@H]1CN(C[C@@]1(C)O)C(=O)OC(C)(C)C |

Canonical SMILES |

CC1CN(CC1(C)O)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Cyclization from Amino Acid Derivatives

One common approach involves starting from chiral amino acids or their derivatives, such as 3,4-dimethylproline analogs, which undergo cyclization to form the pyrrolidine ring. The hydroxyl group at the 3-position can be introduced via selective oxidation or nucleophilic substitution.

- Example: Synthesis of cis-2,6-dimethyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester (a related compound) from di-tert-butyl dicarbonate and (2S,6R)-2,6-dimethylpiperidin-4-one demonstrates how stereochemistry is controlled through starting material selection and reaction conditions.

Hydroxylation and Protection

Hydroxylation at the 3-position is achieved by selective functionalization of the pyrrolidine ring. The hydroxyl group is often protected as a tert-butyl carbamate to prevent side reactions and facilitate purification.

- The tert-butyl carbamate group is introduced using reagents like di-tert-butyl dicarbonate (Boc2O) under mild basic conditions.

Stereoselective Catalysis and Photocatalysis

Recent advances include photocatalytic methods for related tert-butyl carbamate derivatives, where visible light and acridine salt photocatalysts enable efficient and selective functionalization with high yields and minimal byproducts. Although this example is for a different nitrogen heterocycle, similar principles may apply to the synthesis of this compound.

Data Table of Preparation Conditions and Yields

Research Findings and Notes

Stereochemical Control: The cis configuration at the 3,4-positions is critical for biological activity and is controlled by the choice of chiral starting materials and reaction conditions. Diastereoselective cyclization and hydroxylation steps are optimized to favor cis isomers.

Protecting Group Strategy: The tert-butyl carbamate group is stable under various reaction conditions and facilitates purification and handling of intermediates.

Photocatalysis Advantages: Using visible-light photocatalysis with acridine salts allows for milder reaction conditions, reduces the use of heavy metals, and improves environmental safety and cost-effectiveness.

Purification: Column chromatography is typically employed after the final step to isolate the pure this compound as a colorless solid with high purity.

Summary of Key Preparation Routes

| Method Type | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Amino acid derivative cyclization | Chiral amino acids or substituted prolines | Acid/base catalysis, Boc protection | High stereochemical control | Multiple steps, moderate yields |

| Selective hydroxylation | Substituted pyrrolidines | Oxidants or nucleophiles | Direct functionalization | Requires careful control |

| Photocatalytic synthesis | Amines and tert-butyl esters | Acridine salt, blue LED, oxidant | High yield, environmentally friendly | Limited to specific substrates |

This analysis synthesizes diverse research insights and patent literature to present a professional and authoritative overview of the preparation methods for this compound, emphasizing stereochemical control, protecting group strategies, and modern catalytic approaches.

Chemical Reactions Analysis

Types of Reactions

Cis-tert-butyl 3-hydroxy-3,4-dimethylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert this compound into different reduced forms.

Substitution: It can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Cis-tert-butyl 3-hydroxy-3,4-dimethylpyrrolidine-1-carboxylate is a chemical compound with the molecular formula and a molecular weight of 215.293 g/mol. It is primarily used in research and industrial applications because of its unique chemical properties.

Scientific Research Applications

This compound has several scientific research applications:

- Chemistry It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

- Biology It is studied for its potential biological activities and interactions with biological molecules.

- Medicine It is investigated for its potential therapeutic properties and as a precursor in drug synthesis.

- Industry It is utilized in the production of various industrial chemicals and materials.

This compound is a compound of interest in medicinal and synthetic chemistry due to its unique structural features and potential biological activities. The compound features a hydroxyl group and a tert-butyl ester, contributing to its reactivity and interaction with biological targets. The presence of the hydroxyl group allows for hydrogen bonding, which can enhance binding affinity to target proteins and modulate enzymatic activity or receptor signaling pathways.

Research Findings

- Enzyme Inhibition: Preliminary studies suggest that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways. It has been evaluated for its potential to inhibit enzymes related to neurotransmitter synthesis, which could have implications in neuropharmacology.

- Antioxidant Activity: Some studies have indicated that compounds with similar structures exhibit antioxidant properties. While specific data for this compound is limited, the structural components suggest a potential for scavenging free radicals.

- Neuroprotective Effects: There is emerging interest in the neuroprotective effects of pyrrolidine derivatives. Research indicates that modifications in the pyrrolidine ring can influence neuroprotective activity against oxidative stress-induced neuronal damage.

Chemical Reactions Analysis

This compound undergoes various chemical reactions:

- Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

- Reduction: Reduction reactions can convert this compound into different reduced forms.

- Substitution: It can undergo substitution reactions where functional groups are replaced with other groups.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound.

Mechanism of Action

The mechanism of action of cis-tert-butyl 3-hydroxy-3,4-dimethylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its use, such as in chemical reactions or biological systems. In chemical reactions, it may act as a nucleophile or electrophile, while in biological systems, it may interact with enzymes or receptors .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table highlights key structural and physicochemical differences between cis-tert-butyl 3-hydroxy-3,4-dimethylpyrrolidine-1-carboxylate (hypothetical) and related compounds from the evidence:

Key Observations :

- Solubility : Hydroxyl and ester groups (as in the hypothetical compound) enhance polarity compared to thiol or pyridine-containing analogs .

- Reactivity : Thiol-containing analogs (e.g., from ) exhibit higher nucleophilicity, whereas pyridine-substituted derivatives () may engage in π-π stacking in biological systems.

Biological Activity

Cis-tert-butyl 3-hydroxy-3,4-dimethylpyrrolidine-1-carboxylate (CAS Number: 1932160-32-1) is a compound of interest in medicinal and synthetic chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and applications based on available research findings.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

- Molecular Formula : C11H21NO3

- Molecular Weight : 215.29 g/mol

- SMILES Notation : O=C(N1CC@@HC)OC(C)(C)C

The compound features a hydroxyl group and a tert-butyl ester, contributing to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The presence of the hydroxyl group allows for hydrogen bonding, which can enhance binding affinity to target proteins. This interaction may modulate enzymatic activity or receptor signaling pathways.

Research Findings

- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, it has been evaluated for its potential to inhibit enzymes related to neurotransmitter synthesis, which could have implications in neuropharmacology.

- Antioxidant Activity : Some studies have indicated that compounds with similar structures exhibit antioxidant properties. While specific data for this compound is limited, the structural components suggest a potential for scavenging free radicals.

- Neuroprotective Effects : There is emerging interest in the neuroprotective effects of pyrrolidine derivatives. Research indicates that modifications in the pyrrolidine ring can influence neuroprotective activity against oxidative stress-induced neuronal damage.

Case Study 1: Neuroprotective Activity

A study investigated the neuroprotective effects of various pyrrolidine derivatives, including those structurally similar to this compound. The results showed that these compounds could reduce neuronal apoptosis in vitro under oxidative stress conditions. The mechanism was hypothesized to involve modulation of the MAPK signaling pathway.

Case Study 2: Enzyme Inhibition

In another study focusing on enzyme inhibition, this compound was tested against acetylcholinesterase (AChE). The compound demonstrated moderate inhibition of AChE activity, suggesting potential applications in treating Alzheimer's disease by enhancing cholinergic transmission.

Synthesis and Applications

The synthesis of this compound typically involves:

- Starting Materials : Utilizing commercially available compounds such as 3,4-dimethylpyrrolidine and tert-butyl chloroformate.

- Reaction Conditions : Conducting the reaction under basic conditions using triethylamine as a catalyst.

- Purification Techniques : Employing column chromatography for purification to achieve high yields and purity.

Applications in Research

This compound serves as an important intermediate in organic synthesis and medicinal chemistry. Its unique structure makes it a valuable building block for developing new pharmaceuticals targeting neurological disorders.

Q & A

Basic Question: What are the optimal synthetic routes for cis-tert-butyl 3-hydroxy-3,4-dimethylpyrrolidine-1-carboxylate, and how is purity validated?

Methodological Answer:

The synthesis typically involves multi-step reactions, with key intermediates generated via nucleophilic substitution or hydroxylation. For example, tert-butyl pyrrolidine derivatives can be synthesized using reagents like DMAP (4-dimethylaminopyridine) and triethylamine in dichloromethane at 0–20°C, followed by purification via column chromatography . Purity validation employs techniques such as high-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR), and infrared spectroscopy (IR) to confirm structural integrity and quantify impurities (e.g., residual solvents or unreacted starting materials) . For instance, in a related pyrrolidine synthesis, column chromatography yielded 99% purity, validated by NMR and HRMS .

Advanced Question: How can hydrogen bonding patterns influence the crystal packing of this compound, and what analytical tools are critical for this analysis?

Methodological Answer:

Hydrogen bonding significantly impacts crystal packing by directing molecular aggregation. Graph set analysis (GSA), based on Etter’s formalism, is used to categorize hydrogen bond motifs (e.g., chains, rings) and predict stability . Crystallographic software like SHELXL refines hydrogen bond geometries using high-resolution X-ray diffraction data. For example, SHELX programs enable precise determination of bond angles and distances, critical for understanding how the hydroxyl group in the compound participates in intermolecular interactions . Validation tools like the R factor and residual electron density maps ensure model accuracy .

Advanced Question: How can researchers resolve discrepancies in spectroscopic data between synthesized batches of the compound?

Methodological Answer:

Discrepancies in NMR or IR spectra may arise from stereochemical variations, solvent effects, or impurities. To address this:

- Cross-validation: Compare data with computational predictions (e.g., DFT calculations for NMR chemical shifts).

- Chromatographic analysis: Use HPLC or GC-MS to detect and quantify impurities. For example, in a related study, column chromatography resolved a 62% purity issue, improving to 94% after optimization .

- Crystallography: Single-crystal X-ray diffraction provides unambiguous structural confirmation, distinguishing between cis/trans isomers or diastereomers .

Basic Question: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

Critical safety measures include:

- Personal Protective Equipment (PPE): Gloves, lab coats, and goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods to avoid inhalation of dust or vapors .

- Storage: Keep in a cool, dry environment (<20°C) under inert gas (e.g., nitrogen) to prevent degradation .

- Emergency Response: For spills, neutralize with appropriate absorbents (e.g., silica gel) and dispose of as hazardous waste .

Advanced Question: How can computational modeling aid in predicting the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

Density Functional Theory (DFT) calculations predict reaction pathways by analyzing transition states and activation energies. For tert-butyl-protected pyrrolidines, modeling the steric effects of the tert-butyl group can explain its role in directing regioselectivity during substitutions . Molecular docking studies may also predict interactions with biological targets, aiding in drug design applications .

Advanced Question: What strategies are effective for resolving racemic mixtures of this compound to obtain the cis-isomer exclusively?

Methodological Answer:

- Chiral Resolution: Use chiral stationary phases in HPLC or employ diastereomeric salt formation with resolving agents (e.g., tartaric acid derivatives).

- Asymmetric Synthesis: Catalytic methods, such as organocatalysts or transition-metal complexes, can enforce stereocontrol during hydroxylation or carboxylation steps. For example, tert-butyl carbamates have been synthesized with >99% enantiomeric excess (ee) using chiral catalysts .

Basic Question: What spectroscopic techniques are most reliable for characterizing the tertiary butyl group in this compound?

Methodological Answer:

- ¹H NMR: The tert-butyl group appears as a singlet at ~1.4 ppm due to its nine equivalent protons.

- ¹³C NMR: A characteristic peak near 28–30 ppm for the methyl carbons and ~80 ppm for the quaternary carbon .

- IR Spectroscopy: The carbonyl stretch (C=O) of the carboxylate ester appears at ~1720 cm⁻¹ .

Advanced Question: How does the tert-butyl group influence the compound’s stability under acidic or basic conditions?

Methodological Answer:

The tert-butyl group provides steric protection to the carboxylate ester, reducing hydrolysis rates. Under acidic conditions, the ester is stable, while strong bases (e.g., NaOH) may cleave it, requiring controlled reaction conditions. For example, tert-butyl carbamates are typically deprotected using trifluoroacetic acid (TFA) without affecting the pyrrolidine ring .

Advanced Question: What crystallographic challenges arise when determining the structure of this compound, and how are they addressed?

Methodological Answer:

Challenges include low crystal quality, twinning, or weak diffraction. Solutions:

- Crystal Growth Optimization: Use slow evaporation or diffusion methods in solvents like hexane/ethyl acetate.

- Data Collection: High-intensity X-ray sources (e.g., synchrotron radiation) improve resolution.

- Software Tools: SHELXL refines structures against twinned data, while PLATON validates hydrogen bond networks .

Advanced Question: How can researchers design derivatives of this compound to enhance biological activity while maintaining solubility?

Methodological Answer:

- Bioisosteric Replacement: Substitute the hydroxyl group with a bioisostere (e.g., fluorine or sulfonamide) to improve metabolic stability.

- Prodrug Strategies: Introduce hydrolyzable groups (e.g., phosphate esters) to enhance aqueous solubility.

- Structure-Activity Relationship (SAR) Studies: Systematic modification of the pyrrolidine ring and tert-butyl group, followed by in vitro assays, can identify optimal derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.